molecular formula C10H9NO3 B11906429 3-(Hydroxymethylene)-7-methoxyindolin-2-one

3-(Hydroxymethylene)-7-methoxyindolin-2-one

Cat. No.: B11906429
M. Wt: 191.18 g/mol
InChI Key: SBBGTYFIUFBAMF-UHFFFAOYSA-N
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Description

3-(Hydroxymethylene)-7-methoxyindolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with a hydroxymethylene (–CH(OH)) group at position 3 and a methoxy (–OCH₃) group at position 5. The hydroxymethylene group at position 3 is a key reactive site, enabling transformations such as trifluoromethylthiolation via Bu₄NI-mediated reactions with AgSCF₃ .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-7-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(5-12)10(13)11-9(6)8/h2-5,11,13H,1H3

InChI Key

SBBGTYFIUFBAMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=C2C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylene)-7-methoxyindolin-2-one typically involves the reaction of 7-methoxyindolin-2-one with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate hydroxymethylene compound, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylene)-7-methoxyindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

3-(Hydroxymethylene)-7-methoxyindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylene)-7-methoxyindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Key Features Biological/Chemical Relevance
3-(Hydroxymethylene)-7-methoxyindolin-2-one –CH(OH) at C3; –OCH₃ at C7 Reactive hydroxymethylene group; used in dehydroxylative trifluoromethylthiolation Potential for derivatization
7-Methylindolin-2-one –CH₃ at C7 Lacks hydroxymethylene group; simpler structure Reference compound for substituent studies
7-Chloro-3-(hydroxyamino)indol-2-one –Cl at C7; –NHOH at C3 Chloro and hydroxyamino groups enhance electrophilicity Irritant; limited bioactivity
3-Amino-7-methylindolin-2-one hydrochloride –NH₂ at C3; –CH₃ at C7 Amino group enhances nucleophilicity; salt form improves stability Intermediate in drug synthesis
3-(((Trifluoromethyl)thio)methylene)indolin-2-one –SCF₃ at C3 Trifluoromethylthio group introduced via hydroxymethylene substitution Enhanced lipophilicity/reactivity

Chemical Reactivity

  • Hydroxymethylene vs. Hydroxyamino Groups: Compared to 7-chloro-3-(hydroxyamino)indol-2-one, the hydroxymethylene group in the target compound is more reactive toward nucleophilic substitution, enabling the introduction of sulfur-based groups (e.g., –SCF₃) .
  • Methoxy vs.

Biological Activity

3-(Hydroxymethylene)-7-methoxyindolin-2-one is an indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity . Various studies have evaluated its impact on different cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which are critical pathways in cancer therapy. In vitro assays revealed IC50 values suggesting effective cytotoxicity against these cancer cell lines .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Induction of oxidative stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Modulation of signaling pathways : Research suggests that it may affect various signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an alternative therapeutic agent against resistant strains .
  • Cytotoxicity Assay : In another research effort, the compound was tested on HeLa and A549 cell lines. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values recorded at 150 µg/mL for HeLa cells and 175 µg/mL for A549 cells.

Comparative Analysis

Property This compound Standard Antibiotics Chemotherapeutics
Antimicrobial Activity (MIC) 25-50 µg/mL10-100 µg/mLN/A
Cytotoxicity (IC50) 150 µg/mL (HeLa), 175 µg/mL (A549)N/AVaries by drug
Mechanism DNA synthesis inhibition, oxidative stressCell wall synthesisApoptosis induction

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